molecular formula C16H10ClFN2O2S B11529698 3-chloro-N'-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11529698
M. Wt: 348.8 g/mol
InChI Key: MAGIBUBKOROIRK-UHFFFAOYSA-N
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Description

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom at the 3-position and a carbonyl group at the 2-position, which is further linked to a 2-fluorobenzohydrazide moiety. Benzothiophene derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.

    Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride for reduction).

Scientific Research Applications

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide has been explored in various scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the mechanism of action of benzothiophene derivatives and their interactions with enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiophene ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide can be compared with other benzothiophene derivatives such as:

    3-Chloro-1-benzothiophene-2-carbonyl chloride: This compound serves as an intermediate in the synthesis of the target compound and shares similar structural features.

    3-Chloro-1-benzothiophene-2-carboxamide: Another derivative with potential biological activities, differing in the functional group attached to the benzothiophene ring.

    3-Chloro-1-benzothiophene-2-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a hydrazide moiety.

The uniqueness of N’-(3-Chloro-1-benzothiophene-2-carbonyl)-2-fluorobenzohydrazide lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClFN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-N'-(2-fluorobenzoyl)-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C16H10ClFN2O2S/c17-13-10-6-2-4-8-12(10)23-14(13)16(22)20-19-15(21)9-5-1-3-7-11(9)18/h1-8H,(H,19,21)(H,20,22)

InChI Key

MAGIBUBKOROIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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